molecular formula C30H22N2O B11532513 N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11532513
M. Wt: 426.5 g/mol
InChI Key: IRQQPESIJCBECP-UHFFFAOYSA-N
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Description

(E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features an anthracene moiety linked to a benzoxazole derivative through a methanimine bridge

Properties

Molecular Formula

C30H22N2O

Molecular Weight

426.5 g/mol

IUPAC Name

1-anthracen-9-yl-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C30H22N2O/c1-19-11-12-23(15-20(19)2)30-32-28-17-24(13-14-29(28)33-30)31-18-27-25-9-5-3-7-21(25)16-22-8-4-6-10-26(22)27/h3-18H,1-2H3

InChI Key

IRQQPESIJCBECP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process:

    Formation of the Benzoxazole Derivative: This step involves the cyclization of 2-aminophenol with 3,4-dimethylbenzaldehyde under acidic conditions to form the benzoxazole ring.

    Synthesis of the Anthracene Derivative: Anthracene-9-carbaldehyde is synthesized through the oxidation of anthracene.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with anthracene-9-carbaldehyde in the presence of a base to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The methanimine linkage can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

(E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting the normal function of the DNA molecule. The benzoxazole derivative can interact with various enzymes, inhibiting their activity. These interactions can lead to changes in cellular processes, making this compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds such as anthraquinone and anthracene-9-carboxylic acid.

    Benzoxazole Derivatives: Compounds such as 2-(3,4-dimethylphenyl)benzoxazole and 2-phenylbenzoxazole.

Uniqueness

(E)-1-(ANTHRACEN-9-YL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of an anthracene moiety and a benzoxazole derivative, linked through a methanimine bridge. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

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